4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Description

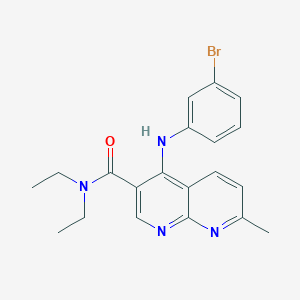

4-((3-Bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic small molecule based on the 1,8-naphthyridine scaffold. Its structure features:

- A 1,8-naphthyridine core with a 7-methyl substituent.

- A 4-((3-bromophenyl)amino) group at the C4 position.

- An N,N-diethyl carboxamide moiety at the C3 position.

This compound is of pharmacological interest due to the naphthyridine scaffold’s versatility in medicinal chemistry, particularly in targeting enzymes and receptors involved in cardiovascular and inflammatory pathways . The bromine atom enhances lipophilicity and may facilitate halogen bonding in target interactions, while the diethyl carboxamide improves solubility relative to carboxylic acid analogs .

Properties

IUPAC Name |

4-(3-bromoanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN4O/c1-4-25(5-2)20(26)17-12-22-19-16(10-9-13(3)23-19)18(17)24-15-8-6-7-14(21)11-15/h6-12H,4-5H2,1-3H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAWNMIQZJEJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)Br)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as temperature and solvent

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the selection of efficient catalysts, solvents, and reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

Overview

4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is characterized by a complex structure that includes a naphthyridine core with functional groups such as bromophenyl, amino, and carboxamide. The synthesis of this compound typically involves multi-step organic reactions, notably the Suzuki–Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds under specific conditions using palladium catalysts.

Chemistry

In the realm of chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows it to serve as a reagent in various organic reactions, facilitating the development of new chemical entities .

Biology

The biological activities of this compound are under investigation for potential antimicrobial , anticancer , and anti-inflammatory properties. Studies indicate that derivatives of naphthyridines exhibit significant biological effects through various mechanisms such as apoptosis induction and inhibition of cell proliferation .

Medicine

Research is ongoing to evaluate its efficacy as a therapeutic agent against diseases like cancer and infections. The compound may inhibit specific kinases involved in cell signaling pathways, contributing to its anticancer effects.

Case Studies

- Anticancer Activity : A study highlighted the anticancer potential of naphthyridine derivatives, demonstrating their ability to induce apoptosis in cancer cells via multiple mechanisms such as topoisomerase inhibition and DNA intercalation .

- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of related naphthyridine compounds, showcasing their effectiveness against various bacterial strains through disruption of bacterial cell wall synthesis .

Industry Applications

In industrial settings, this compound is used in the development of new materials and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it a valuable asset in drug development pipelines.

Mechanism of Action

The mechanism of action of 4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analogues

4-Amino-7-methyl-1,8-naphthyridine-3-carboxylic Acid Derivatives

Key Compound: 4-Amino-7-methyl-1,8-naphthyridine-3-carboxylic acid (Herzig et al., 1994)

- Structural Differences : Replaces the N,N-diethyl carboxamide with a carboxylic acid group.

- Pharmacological Profile: Exhibits positive inotropic effects in guinea pig myocardial preparations, acting via (Na⁺ + K⁺)-ATPase inhibition but with tenfold lower potency than ouabain .

- Key Distinction : The carboxylic acid group increases polarity, reducing cell permeability compared to the carboxamide derivative. This aligns with Lipinski’s rules, where carboxamides enhance drug-likeness by balancing solubility and permeability .

N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides

Key Compound : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (J. Med. Chem., 2007)

- Structural Differences : Features a 4-oxo group and a bulky adamantyl substituent.

- Pharmacological Profile : Designed for kinase inhibition; the 4-oxo group facilitates hydrogen bonding with ATP-binding pockets.

- Key Distinction : The absence of a 4-oxo group in the target compound may reduce affinity for kinase targets but improve metabolic stability .

Anti-inflammatory Naphthyridine Derivatives

Key Compound: 7-Chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (Madaan et al., 2013)

- Structural Differences : Contains a propynyl group and a complex hydroxy-oxo-phenylpropyl chain.

- Pharmacological Profile : Demonstrates dual anti-inflammatory and anticancer activity via NF-κB pathway modulation.

- Key Distinction: The target compound’s simpler 3-bromophenylamino group may prioritize selectivity for cardiac or ATPase targets over broad anti-inflammatory effects .

Physicochemical Properties Comparison

Pharmacological and Target Selectivity

- Target Compound: Potential cardiotonic agent due to structural resemblance to 4-amino-1,8-naphthyridines with ATPase inhibitory activity . The diethyl carboxamide may enhance oral bioavailability compared to carboxylic acids.

- Differentiation from Analogues: Lacks the 4-oxo group of kinase inhibitors, reducing off-target kinase binding . Bromine atom may improve target affinity over non-halogenated anti-inflammatory derivatives .

Biological Activity

The compound 4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a bromophenyl group, a diethylamine moiety, and a naphthyridine core, which contribute to its biological activities.

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to This compound show effective inhibition against various bacterial strains. For instance, one study reported minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 μg/mL for structurally related compounds against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 7b | 0.24 | Escherichia coli |

Anti-inflammatory Activity

Naphthyridine derivatives have also been explored for their anti-inflammatory properties. A study involving several naphthyridine-based compounds showed potent anti-inflammatory effects through inhibition of pro-inflammatory cytokines. The tested compounds demonstrated significant reductions in inflammation markers in various in vivo models .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively studied. For example, certain analogs have been shown to induce apoptosis in cancer cell lines such as HeLa and A549 with IC50 values ranging from 10.47 to 15.03 μg/mL . The mechanism of action often involves DNA intercalation and modulation of gene expression related to cell cycle regulation.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several naphthyridine derivatives against clinical isolates. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts.

- Anti-inflammatory Mechanism Investigation : Another case study focused on the anti-inflammatory mechanisms of naphthyridine derivatives, revealing that these compounds could downregulate TNF-α and IL-6 production in macrophage models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.